Product packaging for 6-Isopropoxy-2-methylnicotinic acid(Cat. No.:CAS No. 1211524-58-1)

6-Isopropoxy-2-methylnicotinic acid

Cat. No.: B6354717
CAS No.: 1211524-58-1
M. Wt: 195.21 g/mol
InChI Key: KEISJRFROMXOKJ-UHFFFAOYSA-N
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Description

Significance of Nicotinic Acid Derivatives in Contemporary Chemical Research

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental molecule essential for numerous biological processes, including metabolism and the health of the skin, nerves, and digestive system. ontosight.aichemistryjournal.net Its derivatives have garnered significant attention in research for their therapeutic potential across a wide spectrum of diseases. chemistryjournal.net

Historically, nicotinic acid has been used to manage high levels of blood fats. chemistryjournal.net Contemporary research has expanded exponentially, with its derivatives being investigated for their efficacy in treating conditions such as pneumonia, kidney disease, and Alzheimer's disease. chemistryjournal.net The versatility of the nicotinic acid scaffold allows for structural modifications that lead to a diverse range of pharmacological activities.

Recent research has focused on the role of nicotinic acid derivatives as potent inhibitors of key biological targets. For instance, certain analogues have been developed as inhibitors of hypoxia-inducible factor (HIF)-1α, a protein implicated in cancer progression, making them promising candidates for oncology research. nih.gov Others have been synthesized to target vascular endothelial growth factor receptor-2 (VEGFR-2), another crucial target in cancer therapy. nih.gov Furthermore, the antioxidant and anti-inflammatory properties of various nicotinic acid derivatives are subjects of ongoing investigation, with studies showing that the type and position of substituent groups can significantly influence these activities. chemistryjournal.netnih.govresearchgate.net

Structural Framework of 6-Isopropoxy-2-methylnicotinic Acid: A Detailed Pyridine (B92270) Carboxylic Acid Perspective

This compound is a synthetic organic compound built upon the pyridine carboxylic acid framework. Specifically, it is a derivative of nicotinic acid, which is pyridine-3-carboxylic acid. caymanchem.com Its structure is defined by the pyridine ring, with the carboxylic acid group at the 3-position, a methyl group at the 2-position, and an isopropoxy group at the 6-position.

The IUPAC name for this compound is 2-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid. This precise arrangement of substituents imparts a unique set of physicochemical properties that distinguish it from other nicotinic acid derivatives.

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 2-methyl-6-(propan-2-yloxy)pyridine-3-carboxylic acid
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.21 g/mol
CAS Number 1211524-58-1
Appearance White to off-white solid
Solubility Information not widely available, but expected to have some solubility in organic solvents.

Data sourced from publicly available chemical databases.

The core of the molecule is the pyridine ring, an aromatic heterocycle containing one nitrogen atom. This nitrogen atom influences the electronic distribution within the ring, making pyridine and its derivatives subjects of extensive study. The carboxylic acid group is a key functional group that can participate in hydrogen bonding and salt formation, which is often crucial for a molecule's biological activity and solubility.

Strategic Rationale for Investigating Alkoxy- and Methyl-Substituted Pyridine Carboxylic Acids

The specific substitution pattern of this compound is not arbitrary; it represents a strategic design choice in medicinal chemistry to modulate the properties of the parent nicotinic acid scaffold. The rationale for investigating molecules with these specific substitutions is rooted in established principles of drug design and organic chemistry.

Alkoxy Group Substitution: The introduction of an alkoxy group, such as the isopropoxy group at the 6-position, can significantly alter a molecule's properties. Alkoxy groups are generally considered electron-donating, which can influence the reactivity of the pyridine ring. Studies on other substituted pyridinyl derivatives have shown that electron-donating groups can enhance antioxidant activity. researchgate.net Furthermore, the size and shape of the alkoxy group can provide steric bulk, which may lead to more selective binding to a biological target or affect the molecule's metabolic stability.

Methyl Group Substitution: The methyl group at the 2-position also plays a critical role. The position of substituents on the pyridine ring is known to be crucial for biological activity. Patents related to the synthesis of 6-methylnicotinic acid and its esters indicate a commercial and research interest in this specific substitution pattern. google.comgoogle.com The presence of a methyl group can impact the molecule's lipophilicity (its ability to dissolve in fats and oils), which is a key factor in its absorption and distribution within a biological system. For example, the methyl ester of nicotinic acid (methyl nicotinate) demonstrates enhanced skin penetration due to its lipophilicity. drugbank.com The methylation of niacin is also a key metabolic pathway, and understanding the impact of methyl groups is important for predicting a compound's behavior in the body. tandfonline.com Compounds like 2-amino-6-methylnicotinic acid serve as important intermediates in the production of pharmaceuticals and agricultural chemicals, further highlighting the value of the 6-methylpyridine scaffold in synthetic chemistry. justia.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B6354717 6-Isopropoxy-2-methylnicotinic acid CAS No. 1211524-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-propan-2-yloxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-5-4-8(10(12)13)7(3)11-9/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEISJRFROMXOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Isopropoxy 2 Methylnicotinic Acid and Its Analogues

Retrosynthetic Analysis of 6-Isopropoxy-2-methylnicotinic Acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed, leading to different synthetic pathways.

The primary disconnections for the target molecule are at the ether bond and the carboxylic acid group.

Disconnection 1: C-O Ether Bond: The isopropoxy group can be disconnected via a retrosynthetic ether cleavage. This suggests that the final step of the synthesis could be an etherification reaction. The precursor, or "synthon," would be a 6-hydroxypyridine derivative (which exists in equilibrium with its 6-pyridone tautomer) and an isopropyl electrophile. This leads back to 6-hydroxy-2-methylnicotinic acid as a key intermediate.

Disconnection 2: C-C Carboxyl Bond: The carboxylic acid group at the 3-position can be retrosynthetically disconnected. This implies its formation from a precursor such as a methyl group via oxidation or from a cyano group via hydrolysis. This strategy points towards a trisubstituted pyridine (B92270) like 5-ethyl-2-methyl-pyridine or 3,6-di-substituted-2-methylpyridine as a potential starting material, where the group at the 3-position is a precursor to the carboxylic acid.

Disconnection 3: Ring Synthesis: A more fundamental approach involves disconnecting the pyridine ring itself. This would entail constructing the substituted heterocyclic core from acyclic precursors using methods like multicomponent reactions. This route is particularly valuable for creating diverse analogues by varying the initial building blocks.

These disconnections outline three major strategic approaches: (1) Late-stage etherification of a pre-formed nicotinic acid core, (2) Functional group interconversion on a substituted pyridine to install the carboxylic acid, and (3) Total synthesis of the pyridine ring with the desired substituents or their precursors already in place.

Direct Synthesis Routes to Substituted Nicotinic Acid Core Structures

The formation of the nicotinic acid scaffold is a critical step. This can be achieved either by modifying an existing pyridine ring or by building the ring from the ground up.

A common and industrially relevant method for synthesizing pyridine carboxylic acids is the oxidation of alkylpyridines. google.comnih.gov The methyl or ethyl group on the pyridine ring can be oxidized to a carboxylic acid using various strong oxidizing agents or catalytic systems. For instance, 5-ethyl-2-methylpyridine (B142974) can be oxidized to produce 6-methylnicotinic acid. google.com

Several processes have been developed for this transformation, including liquid-phase and vapor-phase oxidation. google.comgoogleapis.com Liquid-phase oxidation often employs reagents like nitric acid, sometimes in combination with sulfuric acid, at elevated temperatures. google.comenvironmentclearance.nic.in Vapor-phase catalytic oxidation over metal oxide catalysts (e.g., based on vanadium and titanium) offers an alternative that can be more environmentally benign. google.comgoogleapis.com

Table 1: Comparison of Oxidative Methods for Nicotinic Acid Synthesis

Oxidizing Agent/System Substrate Example Conditions Yield Reference(s)
Nitric Acid / Sulfuric Acid 5-Ethyl-2-methylpyridine 140-225°C ~66% google.comgoogle.com
Potassium Permanganate 2-Methyl-5-ethylpyridine Aqueous, long reaction times - google.com
Perchloric Acid / Sulfuric Acid Quinoline 250-330°C Good google.com
V-Ti-Cr-Al-P Oxide Catalyst 4-Picoline Vapor-phase 82% google.com
Cobalt/Manganese/Bromide Catalyst 3-Methylpyridine Acetic acid, high temperature - nih.gov

Instead of modifying a pre-existing pyridine, the substituted nicotinic acid core can be assembled from acyclic components. Multicomponent reactions are powerful tools for this purpose, allowing for the rapid construction of complex and functionally diverse heterocyclic structures in a single step. researchgate.net

Strategies like the Hantzsch pyridine synthesis and its modern variations can be adapted to produce polysubstituted pyridines. These reactions typically involve the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia (B1221849) source. By carefully selecting the starting materials, one can build a pyridine ring with the desired substitution pattern, which can then be further functionalized to yield the final nicotinic acid analogue. This approach offers high flexibility for creating a library of related compounds for structure-activity relationship studies. researchgate.net

Introduction and Regioselective Functionalization of the Isopropoxy Substituent

Installing the isopropoxy group at the correct position (C-6) requires precise control over the reaction's regioselectivity. This can be achieved through a targeted etherification reaction on a correctly functionalized precursor.

The most direct method to introduce the isopropoxy group is through the etherification of a corresponding hydroxypyridine. google.com For the synthesis of this compound, the key intermediate would be 6-hydroxy-2-methylnicotinic acid . It is important to note that 2- and 4-hydroxypyridines exist predominantly as their pyridone tautomers. youtube.com

The etherification is typically accomplished using a Williamson ether synthesis-type reaction. The pyridone is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic pyridoxide anion. This anion then reacts with an isopropyl electrophile, such as isopropyl bromide or isopropyl iodide, to form the desired ether linkage. The choice of solvent (e.g., DMF, THF) and temperature is crucial for optimizing the reaction yield and minimizing side reactions. patsnap.com

Achieving the specific 2,3,6-substitution pattern of the target molecule relies on methods for regioselective functionalization of the pyridine ring. The inherent electronic properties of pyridine—an electron-deficient heterocycle—often direct electrophilic attack to the 3-position and nucleophilic attack to the 2- and 4-positions. However, modern synthetic methods provide more sophisticated control. nih.gov

Various strategies can be employed to direct substituents to specific locations:

Directing Groups: A functional group can be temporarily installed to direct a subsequent reaction to a specific adjacent position (ortho-position). For example, an oxazoline (B21484) group can direct C-H amidation to the 2-position. acs.org

Blocking Groups: A position on the ring can be temporarily blocked to force a reaction to occur at another site. nih.gov

Halogen-Metal Exchange: A halogen atom (like bromine) at a specific position can be exchanged for a metal (like magnesium or lithium), creating a nucleophilic center that can then react with an electrophile. This is particularly useful for introducing substituents at positions that are not intrinsically reactive. rsc.org

C-H Functionalization: This modern approach involves the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, often using transition metal catalysis. These methods can provide access to functionalization patterns that are difficult to achieve through classical methods. nih.govacs.orgthieme-connect.com

Table 2: Selected Regioselective Functionalization Strategies for Pyridines

Strategy Position Targeted Key Reagents/Catalysts Application Example Reference(s)
Minisci Reaction (Alkylation) C-2 / C-4 AgNO₃, (NH₄)₂S₂O₈ Decarboxylative alkylation nih.gov
Br/Mg Exchange C-3 (on a 2,5-disubstituted pyridine) i-PrMgCl·LiCl Functionalization of 3,5-dibromopyridines rsc.org
C-H Amidation (with directing group) C-2 Rh-catalyst, oxazoline directing group Introduction of an amino source acs.org
Conversion to Phosphonium Salts C-4 - Creation of a versatile handle for C-O, C-S, C-N, C-C bond formation thieme-connect.com

Synthetic Pathways for the Methyl Group at C-2 Position

The introduction of a methyl group at the C-2 position of the pyridine ring is a key step in the synthesis of this compound. Several strategies have been developed for the alkylation of pyridine derivatives.

One common approach involves the use of organometallic reagents. For instance, Grignard reagents can be added to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. organic-chemistry.org Another method utilizes cationic half-sandwich rare-earth catalysts for the C-H addition of pyridines to olefins, providing an atom-economical route to 2-alkylated pyridine derivatives. organic-chemistry.orgacs.org

The synthesis of 2-methylnicotinic acid, a key intermediate, can be achieved from 2-methylnicotinate. google.com This ester can be prepared through a reaction between 1,1,3,3-tetramethoxypropane (B13500) or 1,1,3,3-tetraethoxypropane (B54473) and β-aminocrotonic acid ester. google.com This method avoids the use of hazardous reagents like acrolein. google.com The subsequent hydrolysis of the ester yields the desired 2-methylnicotinic acid. google.com

Chemo- and Stereoselective Synthesis Approaches for Substituted Pyridine Systems

The synthesis of polysubstituted pyridines often requires a high degree of chemo- and stereoselectivity to control the placement of various functional groups.

Chemoselectivity is crucial when multiple reactive sites are present in a molecule. By judiciously selecting catalysts and reaction conditions, specific functional groups can be targeted while leaving others intact. For example, in Suzuki cross-coupling reactions, the reactivity of different leaving groups can be exploited to achieve stepwise functionalization. The general order of reactivity is -I > -Br ≥ -OTf ≫ -Cl, and even more subtle differences, such as between a bromide and a fluorosulfate (B1228806) group, can be used to control the reaction sequence. nih.govnih.gov This allows for the controlled, stepwise installation of substituents onto the pyridine core. nih.gov

Stereoselectivity is paramount when creating chiral pyridine derivatives, which are important in medicinal chemistry. rsc.orgrsc.org Asymmetric hydrogenation using chiral catalysts is a powerful tool for producing enantiomerically pure compounds. For example, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines can yield chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with high enantioselectivity. rsc.org Another approach involves the use of chiral nucleophilic pyridine catalysts, such as TADMAP, which can create a chirotopic environment and influence the stereochemical outcome of a reaction. acs.org Furthermore, chemo-enzymatic methods, combining chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. acs.org

Catalytic Systems and Process Optimization in Nicotinic Acid Derivative Synthesis

The development of efficient catalytic systems and the optimization of reaction processes are essential for the large-scale and sustainable production of nicotinic acid derivatives.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridine rings. nih.govrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is widely used for the synthesis of biaryl compounds, including those containing a pyridine ring. nih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. nih.gov The choice of ligand for the palladium catalyst is critical for the success of the reaction, especially with challenging substrates like nitrogen-containing heterocycles. organic-chemistry.org For instance, the use of dialkylbiphenylphosphino ligands with a palladium source has been shown to be highly effective for the coupling of heteroaryl halides with heteroaryl boronic acids. organic-chemistry.org

The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to form carbon-nitrogen bonds. acs.orgwikipedia.org This reaction is particularly useful for the synthesis of aminopyridines. acs.org The use of chelating bis(phosphine) ligands can overcome the inhibitory effects of the pyridine nitrogen on the palladium catalyst. acs.org Practical methods have been developed for the amination of 2-bromopyridines with volatile amines by carrying out the reaction in sealed tubes. acs.orgnih.gov

Other important transition metal-catalyzed reactions for pyridine functionalization include the Sonogashira coupling for forming carbon-carbon triple bonds and the Stille coupling. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyridine Functionalization

Reaction NameReactantsCatalyst SystemProduct
Suzuki-Miyaura CouplingAryl Halide + Arylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄) and a baseBiaryl Compound
Buchwald-Hartwig AminationAryl Halide + AminePd catalyst and a phosphine (B1218219) ligandAryl Amine
Sonogashira CouplingAryl Halide + Terminal AlkynePd catalyst and a copper co-catalystAryl Alkyne
Stille CouplingAryl Halide + OrganostannanePd catalystBiaryl Compound

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.netnih.gov

Key principles of green chemistry include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Employing environmentally benign solvents or solvent-free conditions. researchgate.net

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. biosynce.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources.

In the context of pyridine derivative synthesis, green chemistry can be implemented in several ways. The use of microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for preparing pyridine derivatives. nih.gov One-pot multicomponent reactions are also a green approach as they can reduce the number of synthetic steps and purification procedures. researchgate.net

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green alternative to traditional chemical methods. frontiersin.orgmdpi.com For example, nitrilases can be used for the conversion of 3-cyanopyridine (B1664610) to nicotinic acid under mild conditions. frontiersin.orgmdpi.comnih.gov Immobilized enzyme systems can allow for continuous production and easier separation of the catalyst. mdpi.comnih.gov Photocatalysis using metal-free carbon nitride-based materials under visible light has also been explored for the synthesis of nicotinic acid from 3-pyridinemethanol, offering a sustainable approach. mdpi.com

Chemical Reactivity and Derivatization Pathways of 6 Isopropoxy 2 Methylnicotinic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a versatile functional handle for a variety of derivatization reactions, including esterification, amidation, and reduction.

Esterification Reactions for Nicotinic Acid Derivatives

The conversion of 6-isopropoxy-2-methylnicotinic acid to its corresponding esters is a fundamental transformation. A common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. indexcopernicus.comgoogle.com This is an equilibrium-driven process, and to achieve high yields of the ester, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation. indexcopernicus.com

For nicotinic acid derivatives, various alcohols can be employed, ranging from simple primary and secondary alcohols like methanol, ethanol, and isopropanol (B130326) to more complex ones. A patent for the production of 6-methylnicotinic acid esters describes a process where, after oxidation of 2-methyl-5-ethylpyridine, the resulting mixture containing 6-methylnicotinic acid is treated with an alcohol such as methanol, ethanol, or isopropanol and heated to reflux to achieve esterification. nih.gov

Table 1: Representative Esterification Reactions of Nicotinic Acid Derivatives

Carboxylic Acid Alcohol Catalyst/Conditions Product Reference
6-Methylnicotinic acid Ethanol H₂SO₄ (catalytic), reflux Ethyl 6-methylnicotinate nih.gov
6-Methylnicotinic acid Methanol H₂SO₄ (catalytic), reflux Methyl 6-methylnicotinate nih.gov
Nicotinic acid Methanol H₂SO₄ (catalytic), THF, reflux Methyl nicotinate libretexts.org

This table presents examples of esterification on closely related nicotinic acid structures, illustrating the general conditions applicable to this compound.

Amidation and Related Condensation Reactions

The carboxylic acid functionality of this compound can be readily converted to amides through reaction with primary or secondary amines. Direct reaction between a carboxylic acid and an amine is often challenging as it tends to form a stable ammonium (B1175870) carboxylate salt. To overcome this, coupling reagents are widely used to activate the carboxylic acid.

Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form a reactive O-acylisourea intermediate. libretexts.orgjustia.com This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve the efficiency of the coupling. A patent describing the synthesis of 2-amino-6-methylnicotinic acid involves the hydrolysis of an amide intermediate, which is formed from a nitrile, highlighting the stability and importance of the amide linkage in synthetic pathways. masterorganicchemistry.com

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Description Reference
Dicyclohexylcarbodiimide (DCC) A widely used reagent that facilitates amide bond formation by activating the carboxylic acid. libretexts.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) A water-soluble carbodiimide, often used for biological applications and simplifies product purification. nih.gov
HBTU/TBTU Aminium/uronium-based reagents that are very efficient for peptide coupling with minimal racemization. nih.gov

This table lists common reagents used for the amidation of carboxylic acids, which are applicable to this compound.

Reduction Pathways of the Carboxylic Acid Group

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (6-isopropoxy-2-methylpyridin-3-yl)methanol. This transformation typically requires strong reducing agents, as carboxylic acids are less reactive towards reduction than aldehydes or ketones.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and their esters to primary alcohols. researchgate.netgoogle.com The reaction is usually carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). A milder alternative for the reduction of the corresponding ester is sodium borohydride (B1222165) (NaBH₄) in methanol, although this often requires a large excess of the reagent and elevated temperatures. libretexts.org A patent describes the reduction of methyl isonicotinate (B8489971) to the corresponding piperidine (B6355638) derivative using catalytic hydrogenation, which reduces both the ester and the pyridine ring. chemistrytalk.org For the selective reduction of the carboxylic acid or ester to the alcohol while preserving the aromaticity of the pyridine ring, metal hydride reduction is the preferred method.

The reduction of an ester to an aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures, which can stop the reduction at the aldehyde stage. youtube.com

Table 3: Reduction of Nicotinic Acid Derivatives

Starting Material Reducing Agent/Conditions Product Reference
Methyl nicotinate NaBH₄ (excess), Methanol, THF (reflux) (Pyridin-3-yl)methanol libretexts.org
Ester LiAlH₄, then H₂O Primary alcohol google.com
Ester DIBAL-H, -78 °C Aldehyde youtube.com

This table provides examples of reduction reactions on related nicotinic acid esters, demonstrating pathways applicable to derivatives of this compound.

Reactivity of the Pyridine Ring System in this compound

The pyridine ring in this compound is substituted with two electron-donating groups (2-methyl and 6-isopropoxy) and one electron-withdrawing group (3-carboxylic acid). This substitution pattern significantly influences its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution on Substituted Pyridines

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. nih.govlibretexts.org When substitution does occur, it typically proceeds at the 3-position (meta to the nitrogen). chemistrytalk.org

Nucleophilic Aromatic Substitution Reactions at the C-6 Position

Nucleophilic aromatic substitution (SNA) on pyridine rings is generally favored when the ring is activated by electron-withdrawing groups and a good leaving group is present. justia.com The substitution typically occurs at the ortho and para positions relative to the activating group.

In this compound, the isopropoxy group at the C-6 position is a potential leaving group. While alkoxide ions are generally not excellent leaving groups, nucleophilic displacement can occur under certain conditions, particularly if the ring is sufficiently activated. The carboxylic acid group at the C-3 position has an electron-withdrawing effect, which can facilitate nucleophilic attack at the C-6 position.

The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I, which is the reverse of their order in SN2 reactions. justia.com This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the more electronegative halogens. While the isopropoxy group is not a halide, its potential to act as a leaving group in nucleophilic aromatic substitution on this pyridine system is an important aspect of its reactivity profile. For instance, a patent describes the reaction of 2-chloro-3-cyano-6-methylpyridine with an ammonia (B1221849) solution to yield 2-amino-6-methylnicotinamide, demonstrating a nucleophilic substitution of chloride at the 2-position. masterorganicchemistry.com This suggests that a similar substitution of the isopropoxy group at the 6-position might be feasible with a suitable nucleophile.

Modifications and Derivatizations of the Isopropoxy and Methyl Substituents

The isopropoxy group, an ether linkage, can undergo cleavage under strong acidic conditions, typically with hydrogen halides like HBr or HI, to yield the corresponding 6-hydroxynicotinic acid derivative. libretexts.orglibretexts.org This transformation from an alkoxy to a hydroxyl group can significantly impact the compound's solubility, hydrogen bonding capacity, and biological interactions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide on the isopropyl group. libretexts.org

The methyl group at the 2-position is a benzylic-like position and can be a site for various transformations. Oxidation of the methyl group can lead to the corresponding carboxylic acid, forming a pyridine-2,3-dicarboxylic acid derivative. This oxidation can be achieved using strong oxidizing agents. For instance, the oxidation of methylpyridines to their corresponding carboxylic acids has been reported using agents like nitric acid or potassium permanganate. google.comsynthesisspotlight.com Furthermore, the methyl group can potentially undergo functionalization through radical reactions or metallaphotoredox catalysis, allowing for the introduction of other groups at this position. researchgate.net

Advanced Cross-Coupling Methodologies for Further Functionalizationmasterorganicchemistry.com

To further functionalize the core structure of this compound, advanced cross-coupling methodologies are employed. These palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyridine ring. For these reactions to occur, the pyridine ring typically needs to be activated, for example, by converting the isopropoxy group to a better leaving group like a triflate or by introducing a halogen atom (e.g., chlorine or bromine) at a reactive position.

Suzuki-Miyaura Coupling for C-C Bond Formationmasterorganicchemistry.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate. google.comnih.gov To utilize this reaction on this compound, it would first need to be converted to a suitable halide or triflate derivative. For instance, conversion of a related 6-chloropyridine-2-methyl-3-carboxylic acid ester with an arylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding 6-aryl derivative. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Related Pyridine Derivatives

Pyridine SubstrateBoronic Acid/EsterCatalystLigandBaseSolventTemp. (°C)Yield (%)Reference
6-Chloro-2-methylnicotinatePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085Hypothetical Example
6-Triflyloxy-2-methylnicotinate4-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane9092Hypothetical Example
6-Bromo-2-methylpyridine-3-carboxylic acid3-Thienylboronic acidPdCl₂(dppf)-Cs₂CO₃DMF11078Hypothetical Example

This table presents hypothetical yet representative conditions based on general knowledge of Suzuki-Miyaura reactions on similar substrates.

Other Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura coupling, a host of other palladium-catalyzed reactions can be employed to derivatize the this compound scaffold, again, typically after conversion to a halo- or triflyloxy-pyridine derivative.

Heck Reaction: This reaction couples the aryl or vinyl halide/triflate with an alkene to form a new C-C bond, introducing an alkenyl substituent. wikipedia.orgchemrxiv.org For example, a 6-chloro-2-methylnicotinate could be reacted with styrene (B11656) in the presence of a palladium catalyst and a base to yield a 6-styryl-2-methylnicotinate. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide/triflate, leading to the synthesis of alkynyl-substituted pyridines. nih.govorganic-chemistry.org A 6-bromo-2-methylnicotinic acid derivative, for instance, could be coupled with phenylacetylene (B144264) using a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling an aryl or heteroaryl halide/triflate with a primary or secondary amine. wikipedia.orgorganic-chemistry.org A 6-chloro-2-methylnicotinic acid derivative could thus be converted into a variety of 6-amino-2-methylnicotinic acid derivatives by reaction with different amines in the presence of a palladium catalyst and a suitable base. researchgate.netrsc.org

Table 2: Overview of Other Palladium-Catalyzed Reactions on Related Pyridine Scaffolds

Reaction TypePyridine SubstrateCoupling PartnerCatalystLigandBaseSolventProduct TypeReference
Heck Reaction6-Chloro-2-methylnicotinateStyrenePd(OAc)₂P(o-tol)₃Et₃NDMF6-Alkenyl derivative wikipedia.orgchemrxiv.org
Sonogashira Coupling6-Bromo-2-methylnicotinatePhenylacetylenePdCl₂(PPh₃)₂-CuI, Et₃NTHF6-Alkynyl derivative nih.govorganic-chemistry.org
Buchwald-Hartwig Amination6-Chloro-2-methylnicotinateMorpholinePd₂(dba)₃BINAPNaOtBuToluene6-Amino derivative wikipedia.orgorganic-chemistry.org

This table provides representative examples based on established palladium-catalyzed reactions on analogous substrates.

Advanced Spectroscopic and Structural Elucidation of 6 Isopropoxy 2 Methylnicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural assignment of 6-Isopropoxy-2-methylnicotinic acid, providing insights into the chemical environment of each nucleus.

Multi-Dimensional NMR Techniques for Comprehensive Structural Assignment

While one-dimensional NMR provides initial information, multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals, especially in a molecule with several distinct spin systems. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

A hypothetical ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine and methyl protons of the isopropoxy group, and the methyl protons at the 2-position. The COSY spectrum would establish the connectivity between the methine and methyl protons of the isopropoxy group. The HSQC spectrum would then correlate each proton signal to its directly attached carbon atom. Finally, the HMBC spectrum would provide long-range correlations, for instance, showing the correlation between the isopropoxy methine proton and the C6 carbon of the pyridine ring, as well as correlations from the methyl protons at C2 to the C2 and C3 carbons, and the carboxylic acid carbon.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)HMBC Correlations
C2-CH₃~2.5~20C2, C3
H4~7.9~138C3, C5, C6
H5~6.8~110C3, C4, C6
O-CH(CH₃)₂~5.3 (septet)~70C6, Isopropyl CH₃
O-CH(CH₃)₂~1.4 (doublet)~22Isopropyl CH
COOH~13.0 (broad s)~168C3, C4

Solid-State NMR for Conformational and Polymorphic Analysis

Solid-state NMR (ssNMR) spectroscopy provides critical information about the molecular conformation and packing in the crystalline state, which can differ significantly from the solution state. By analyzing the chemical shift anisotropies and dipolar couplings, ssNMR can reveal details about the orientation of the carboxylic acid group relative to the pyridine ring and the conformation of the isopropoxy group. Furthermore, ssNMR is a powerful technique to identify and characterize different polymorphic forms of the compound, each of which may exhibit unique spectral signatures due to variations in crystal packing and intermolecular interactions. While specific experimental data for this compound is not publicly available, studies on related N-methylated glycines have demonstrated the utility of ssNMR in probing molecular dynamics and structure-dynamics relationships. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a detailed fingerprint of the functional groups present in this compound and provides insights into its conformational and intermolecular interactions.

Detailed Vibrational Band Assignment and Functional Group Characterization

The IR and Raman spectra of this compound would be characterized by a series of distinct bands corresponding to the various vibrational modes of the molecule. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental data to achieve a detailed band assignment.

Key expected vibrational modes include:

O-H Stretching: A broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropoxy groups would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption in the IR spectrum around 1700 cm⁻¹, indicative of the carboxylic acid carbonyl group.

C=C and C=N Stretching: Vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

C-O Stretching: The stretching vibrations of the isopropoxy ether linkage would appear in the 1200-1300 cm⁻¹ region.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
O-H stretch (dimer)2500-3300Carboxylic acid
Aromatic C-H stretch3000-3100Pyridine ring
Aliphatic C-H stretch2850-2980Isopropoxy, Methyl
C=O stretch1680-1710Carboxylic acid
C=C, C=N stretch1400-1600Pyridine ring
C-O stretch1200-1300Isopropoxy ether

Conformational Analysis and Intermolecular Interactions via Vibrational Modes

The precise frequencies and shapes of the vibrational bands can provide valuable information about the molecule's conformation and the nature of intermolecular interactions. For instance, the position and broadness of the O-H stretching band are highly sensitive to the strength and nature of hydrogen bonding. In the solid state, it is expected that this compound molecules would form dimeric structures through hydrogen bonding between their carboxylic acid groups. This intermolecular interaction would lead to a significant red-shift and broadening of the O-H stretching band compared to the monomeric form. The study of vibrational spectra of related molecules like nicotinic acid has shown how intermolecular interactions can be inferred from spectral data. youtube.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

High-resolution mass spectrometry is an indispensable tool for determining the exact molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization.

The calculated monoisotopic mass of this compound (C₁₀H₁₃NO₃) is 195.08954 Da. HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula.

Upon ionization in the mass spectrometer, typically through techniques like electrospray ionization (ESI), the molecule will undergo fragmentation. The study of these fragmentation patterns provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the isopropoxy group: A common fragmentation pathway for ethers is the cleavage of the C-O bond. This would result in a fragment ion corresponding to the loss of the isopropoxy radical (•OCH(CH₃)₂).

Decarboxylation: The loss of the carboxylic acid group as CO₂ is a characteristic fragmentation for carboxylic acids.

Cleavage of the isopropyl group: Fragmentation within the isopropoxy moiety, such as the loss of a methyl radical (•CH₃) or a propylene (B89431) molecule (CH₂=CHCH₃), is also plausible.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Predicted)Proposed FragmentNeutral Loss
178[M - CH₃]⁺•CH₃
150[M - COOH]⁺•COOH
136[M - OCH(CH₃)₂]⁺•OCH(CH₃)₂
122[M - COOH - C₂H₄]⁺COOH, C₂H₄

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique can be applied to both single crystals and polycrystalline powders to elucidate molecular structure and solid-state packing.

Elucidation of Molecular Geometry and Conformational Preferences in the Solid State

While specific crystallographic data for this compound is not publicly available, an analysis of the closely related compound, 6-Methylnicotinic acid, provides valuable insights into the likely structural features. A single-crystal X-ray diffraction study of 6-Methylnicotinic acid revealed that the non-hydrogen atoms of the molecule are nearly coplanar. researchgate.net It is anticipated that this compound would exhibit a similar planarity of the pyridine ring.

Illustrative Conformational Parameters of a Nicotinic Acid Derivative

Parameter Description Expected Observation for this compound
Pyridine Ring Planarity Deviation of atoms from the mean plane of the ring. The pyridine ring is expected to be essentially planar.
Carboxylic Acid Group Orientation Torsion angle between the carboxylic acid group and the pyridine ring. The carboxylic acid group is likely to be slightly twisted out of the plane of the pyridine ring to minimize steric interactions with the adjacent methyl group.

This table is illustrative and based on general principles and data from related structures.

Powder X-ray diffraction (PXRD) would be a valuable complementary technique. While not providing the atomic-level detail of single-crystal diffraction, PXRD is crucial for phase identification, assessing crystallinity, and detecting the presence of different polymorphic forms. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific solid-state arrangement.

Crystal Packing Analysis and Hydrogen Bonding Networks

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular forces, with hydrogen bonding often playing a dominant role, particularly in molecules containing both hydrogen bond donors (like the carboxylic acid -OH) and acceptors (like the pyridine nitrogen and carbonyl oxygen).

In the case of this compound, it is highly probable that the carboxylic acid groups would form strong hydrogen bonds. These could manifest as either dimeric structures, where two molecules are linked through a pair of O-H···O hydrogen bonds, or as catemeric chains, where molecules are linked head-to-tail. Furthermore, the pyridine nitrogen atom is a likely hydrogen bond acceptor, potentially forming O-H···N hydrogen bonds with the carboxylic acid group of a neighboring molecule. researchgate.net The presence of the isopropoxy group could also introduce weaker C-H···O interactions, further stabilizing the crystal lattice.

Potential Hydrogen Bonding Interactions in Crystalline this compound

Donor Acceptor Type of Interaction Significance
Carboxylic Acid (-OH) Carbonyl Oxygen (C=O) Strong O-H···O Formation of dimers or chains, a primary packing motif.
Carboxylic Acid (-OH) Pyridine Nitrogen (N) Strong O-H···N Linking of molecules into extended networks. researchgate.net

This table presents potential interactions based on the functional groups present in the molecule.

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Impurity Profiling

Ensuring the purity of pharmaceutical intermediates is critical. Advanced chromatographic techniques, particularly when coupled with mass spectrometry (hyphenated techniques), are indispensable for separating, identifying, and quantifying impurities. nih.govgoogle.com

The impurity profile of this compound could include starting materials, by-products from the synthesis, and degradation products. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. A typical method would involve reversed-phase chromatography, where the compound and its impurities are separated based on their hydrophobicity.

Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient A time-programmed gradient from a high percentage of A to a high percentage of B to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 265 nm)

| Column Temperature | 30 °C |

This table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound.

For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. researchgate.netmdpi.com LC-MS provides the retention time from the chromatography and the mass-to-charge ratio (m/z) of the eluting compounds from the mass spectrometer, which is crucial for determining their molecular weights. Tandem mass spectrometry (MS/MS) can further be used to fragment the impurity ions, providing structural information for their definitive identification.

Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), is another powerful technique, especially for volatile or semi-volatile impurities that may be present, such as residual solvents or certain by-products. google.com For a compound like this compound, derivatization to increase its volatility might be necessary for GC analysis.

Potential Impurities and their Analysis by Hyphenated Techniques

Potential Impurity Origin Analytical Technique
Unreacted Starting Materials Incomplete reaction HPLC, LC-MS
Isomeric By-products Non-selective synthesis HPLC, LC-MS
Over- or Under-alkylated Species Side reactions HPLC, LC-MS
Hydrolysis Products Degradation HPLC, LC-MS

This table outlines potential impurities and the most suitable techniques for their detection and identification.

By employing these advanced spectroscopic and chromatographic methods, a comprehensive understanding of the structural and purity aspects of this compound can be achieved, ensuring its quality and suitability for its intended pharmaceutical applications.

Computational and Theoretical Chemistry Studies of 6 Isopropoxy 2 Methylnicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications in Predicting Molecular Geometry and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 6-Isopropoxy-2-methylnicotinic acid. nih.gov DFT methods are employed to determine the molecule's equilibrium geometry by finding the minimum energy structure on the potential energy surface.

This process involves selecting an appropriate functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common combinations for organic molecules include the B3LYP functional with a 6-31G(d,p) or larger basis set, such as 6-311+G(d,p), which includes polarization and diffuse functions for greater accuracy. nih.gov The geometry optimization calculation yields key structural parameters.

Illustrative Predicted Geometric Parameters for this compound: The following data is illustrative and based on typical values for similar molecular structures.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC(2)-C(3) (Pyridine Ring)1.39 Å
Bond LengthC(3)-C(carboxylic)1.50 Å
Bond LengthC(carbonyl)=O1.22 Å
Bond LengthC(6)-O(isopropoxy)1.36 Å
Bond AngleN(1)-C(2)-C(3)122.5°
Bond AngleC(2)-C(3)-C(carboxylic)120.8°
Dihedral AngleC(2)-C(3)-C(carboxylic)=O~30-45° (indicating out-of-plane twist)

Beyond geometry, DFT calculations provide the total electronic energy, which is crucial for assessing the relative stability of different conformations and for calculating reaction energies.

Conformational Space Exploration and Energy Landscapes Analysis

The presence of flexible substituents—the isopropoxy group and the carboxylic acid group—means that this compound can exist in multiple conformations. The rotation around the C(6)-O bond of the isopropoxy group and the C(3)-C(carboxylic) bond gives rise to different spatial arrangements of the atoms.

Spectroscopic Property Prediction and Validation through Computational Modeling

A key application of computational chemistry is the prediction of spectroscopic data. This allows for the validation of calculated structures and provides a powerful tool for interpreting experimental spectra.

Computational Simulation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with useful accuracy. idc-online.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.govrsc.org

The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). For substituted pyridines, these calculations can accurately predict how substituents influence the chemical shifts of the ring protons and carbons. stenutz.euacs.org Comparing the predicted spectrum with the experimental one helps to confirm the proposed structure and assign the observed signals.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: The following data is illustrative and based on typical substituent effects for pyridine (B92270) rings.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃2.5 - 2.722 - 25
H4 / C48.0 - 8.2138 - 141
H5 / C56.8 - 7.0110 - 113
O-CH(CH₃)₂5.2 - 5.470 - 73
O-CH(CH₃)₂1.3 - 1.521 - 23
COOH12.0 - 13.0 (broad)165 - 168
C2-158 - 161
C3-125 - 128
C6-162 - 165

Prediction of IR and Raman Vibrational Frequencies and Intensities

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. nih.gov Computational methods can predict the vibrational frequencies and their corresponding intensities for both IR and Raman spectra. nih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their frequencies. psu.edu

The intensities of IR bands are related to the change in the molecular dipole moment during a vibration, while Raman intensities depend on the change in polarizability. These quantities are also calculable from the electronic structure. For this compound, this analysis would predict characteristic vibrational modes. A good agreement between calculated and experimental frequencies, often after applying a scaling factor to the computed values to account for anharmonicity and method limitations, confirms the structural assignment. nih.gov

Illustrative Predicted Vibrational Frequencies for Key Functional Groups: The following data is illustrative and based on typical values for the specified functional groups.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
O-H StretchCarboxylic Acid2500-3300Strong, BroadWeak
C-H StretchAromatic/Aliphatic2850-3100MediumStrong
C=O StretchCarboxylic Acid1700-1725Very StrongMedium
C=C/C=N StretchPyridine Ring1450-1610Medium-StrongStrong
C-O StretchIsopropoxy Ether1200-1260StrongWeak

Reaction Mechanism Modeling and Kinetic Studies

The synthesis of this compound likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a leaving group on a precursor molecule, such as a halogen at the 6-position of a 2-methylnicotinic acid derivative, is displaced by an isopropoxide nucleophile. Computational modeling provides significant insights into the energetics and mechanisms of such reactions.

The SNAr mechanism is generally accepted to proceed through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. However, recent computational studies, employing 12C/13C kinetic isotope effects and density functional theory (DFT) calculations, suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov For many SNAr reactions on heterocyclic rings like pyridine, concerted mechanisms are considered likely, especially with good leaving groups such as bromide or chloride. nih.gov

In the context of forming this compound, the reaction would involve the attack of the isopropoxide ion at the C6 position of a substituted pyridine ring. The presence of the nitrogen atom in the pyridine ring and the electron-withdrawing carboxylic acid group are expected to activate the ring towards nucleophilic attack. youtube.comnih.gov

Computational studies on related systems, such as the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466), have been performed using DFT calculations to map out the reaction pathway. nih.gov These studies confirm a stepwise mechanism involving the initial formation of a zwitterionic intermediate, followed by a proton transfer that facilitates the elimination of the leaving group. nih.gov The transition state for the initial nucleophilic attack is a critical point on the potential energy surface, and its energy determines the reaction rate. nih.govyoutube.com

For the synthesis of this compound, a plausible reaction pathway would be the SNAr reaction on a 6-chloro-2-methylnicotinic acid precursor with sodium isopropoxide. The transition state for this reaction would involve the partial formation of the C-O bond between the isopropoxide and the C6 of the pyridine ring, and the partial breaking of the C-Cl bond. The geometry and energy of this transition state can be computationally modeled using DFT methods like B3LYP with an appropriate basis set. rsc.org

Table 1: Hypothetical Transition State Parameters for the SNAr Reaction of 6-chloro-2-methylnicotinic acid with Isopropoxide (Analogous System)

ParameterPredicted ValueMethod of Prediction
Activation Energy (ΔG‡)15-25 kcal/molDFT calculations on similar SNAr reactions nih.govwuxibiology.com
Key Bond DistancesC-O (forming): ~2.0-2.2 ÅC-Cl (breaking): ~2.1-2.3 ÅDFT optimized transition state geometries nih.govnih.gov
Imaginary Frequency-300 to -500 cm⁻¹Frequency calculations on the transition state structure youtube.com

This table presents hypothetical data based on computational studies of analogous SNAr reactions on heterocyclic systems.

The regioselectivity of SNAr reactions on substituted pyridines is influenced by the electronic and steric nature of the substituents. researchgate.net For a 2,6-disubstituted pyridine, the position of nucleophilic attack is directed by the activating and deactivating effects of the substituents. researchgate.net In the case of a 2-methyl-3-carboxy-6-chloropyridine, the electron-withdrawing carboxylic acid group would further activate the ring for nucleophilic substitution at the 6-position.

Solvent effects play a crucial role in the kinetics of SNAr reactions. Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent. rsc.org The rate of SNAr reactions is generally enhanced in polar aprotic solvents, which can stabilize the charged Meisenheimer intermediate without strongly solvating the nucleophile. acsgcipr.org

Research on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) has shown that the regioselectivity can be significantly influenced by the solvent's hydrogen-bond accepting ability, as described by the Kamlet-Taft solvatochromic parameter β. researchgate.net For instance, the selectivity for substitution at the 2-position versus the 6-position can be inverted by changing the solvent from dichloromethane (B109758) (low β) to DMSO (high β). researchgate.net

In the synthesis of this compound, the choice of solvent would be critical. A polar aprotic solvent like DMF or DMSO would be expected to facilitate the reaction by stabilizing the transition state and the Meisenheimer-like intermediate. Computational models can predict the reaction energetics in different solvents, aiding in the selection of optimal reaction conditions.

Catalysis in SNAr reactions can occur through various mechanisms. In some cases, an excess of the nucleophile or a non-nucleophilic base can act as a catalyst by facilitating the deprotonation of the intermediate. rsc.org Computational studies have confirmed that for the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, the excess pyrrolidine acts as the most efficient catalyst for the proton transfer step. nih.gov While the formation of this compound from a chloro-precursor with sodium isopropoxide may not require additional catalysis, understanding potential catalytic cycles is important for optimizing the reaction.

Intermolecular Interactions and Crystal Lattice Simulations

The solid-state structure of this compound is determined by the intricate network of intermolecular interactions, which can be investigated using computational methods. These interactions govern the crystal packing and can lead to polymorphism, where the compound can exist in multiple crystalline forms with different physical properties. nih.gov

Computational studies on related molecules, such as quinolone carboxylic acid derivatives, have utilized DFT and Symmetry-Adapted Perturbation Theory (SAPT) to characterize the nature and strength of intermolecular interactions. mdpi.com These studies reveal that a combination of hydrogen bonding and dispersion forces are the primary drivers of the self-assembly of these molecules in the solid state. mdpi.com

For this compound, the primary intermolecular interactions are expected to be:

Hydrogen Bonding: The carboxylic acid group can form strong O-H···N hydrogen bonds with the pyridine nitrogen of a neighboring molecule, or O-H···O hydrogen bonds to form carboxylic acid dimers. nih.gov

van der Waals Interactions: The methyl and isopropoxy groups will participate in weaker van der Waals interactions.

The crystal structure of a related compound, 2-(methylthio)nicotinic acid, has been studied computationally, revealing the most stable conformation of the molecule. researchgate.net Such conformational analysis is a prerequisite for accurate crystal structure prediction.

Table 2: Predicted Intermolecular Interaction Energies in a Hypothetical Dimer of this compound (Analogous System)

Interaction TypeEstimated Energy (kcal/mol)Computational Method
O-H···N Hydrogen Bond-8 to -12SAPT analysis on similar pyridine-carboxylic acid pairs mdpi.com
O-H···O Hydrogen Bond (dimer)-10 to -15DFT calculations on carboxylic acid dimers
π-π Stacking (parallel displaced)-2 to -5High-level ab initio calculations on benzene (B151609) dimers
C-H···O Interactions-1 to -3AIM and NBO analysis on related systems mdpi.com

This table presents estimated interaction energies based on computational studies of analogous molecular systems and interaction motifs.

Crystal lattice simulations, often referred to as crystal structure prediction (CSP), are powerful computational tools used to predict the most likely crystal packing arrangements for a given molecule. nih.gov These methods involve generating a large number of plausible crystal structures and ranking them based on their calculated lattice energies. While CSP is a challenging field, it can provide valuable insights into the potential for polymorphism and the nature of the crystal packing. nih.gov For a molecule like this compound, CSP could help in identifying the most stable polymorph and understanding the interplay of the different intermolecular forces in determining the crystal structure.

Role of 6 Isopropoxy 2 Methylnicotinic Acid As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic positioning of functional groups on the pyridine (B92270) ring of 6-Isopropoxy-2-methylnicotinic acid allows for its elaboration into more complex and biologically relevant molecules. The carboxylic acid moiety serves as a handle for a variety of chemical transformations, most notably amide bond formation, which is one of the most frequently utilized reactions in medicinal chemistry. hepatochem.com

The synthesis of amide derivatives is a cornerstone of drug discovery, and this compound provides a ready-made scaffold for the generation of libraries of such compounds. Standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base can efficiently couple the nicotinic acid with a diverse range of primary and secondary amines. nih.govresearchgate.net This approach allows for the systematic exploration of the chemical space around the nicotinic acid core, a key strategy in the optimization of lead compounds in drug development programs.

For instance, the reaction of this compound with various anilines or other amino-containing fragments can lead to the formation of molecules with potential biological activities. The isopropoxy and methyl groups on the pyridine ring can influence the molecule's conformation, solubility, and metabolic stability, which are critical parameters for its pharmacokinetic and pharmacodynamic profiles. While specific examples directly utilizing this compound in the synthesis of named complex natural products or pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various bioactive compounds, suggesting its potential as a key precursor. The general methodologies for creating amide libraries are well-established and directly applicable to this nicotinic acid derivative. justia.com

Building Block for Novel Heterocyclic Systems

The pyridine scaffold of this compound is a gateway to the synthesis of a variety of novel heterocyclic systems, particularly fused ring structures. The inherent reactivity of the pyridine ring, combined with the directing effects of its substituents, can be exploited in cyclization reactions to construct more elaborate polycyclic frameworks.

One common strategy involves the transformation of the carboxylic acid group into other functionalities that can then participate in intramolecular reactions. For example, the carboxylic acid can be converted to an amide, which can then undergo cyclization with a suitably positioned group on an appended substituent. While direct examples with the 6-isopropoxy-2-methyl variant are sparse in readily accessible literature, the general principles of constructing fused heterocycles from substituted pyridines are well-established. organic-chemistry.org Methodologies like the Povarov reaction, which is a hetero-Diels-Alder reaction, can be employed to construct fused nitrogen-containing heterocycles from aromatic amines and other components. organic-chemistry.org

Furthermore, the pyridine ring itself can be a partner in various cycloaddition reactions or can be functionalized through C-H activation chemistry to introduce new ring systems. nih.gov The presence of the isopropoxy group at the 6-position can influence the regioselectivity of such reactions. The synthesis of polysubstituted pyridines is a field of intense research, with numerous methods being developed to access diverse substitution patterns that are otherwise difficult to obtain. nih.govnih.gov These methods, although not always demonstrated with this compound itself, provide a toolbox for its elaboration into novel heterocyclic structures. The development of new synthetic methods for creating substituted pyridines continues to be an active area of research, highlighting the importance of scaffolds like the one under discussion. organic-chemistry.orgrsc.org

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Nicotinic Acid Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecule libraries for high-throughput screening and the discovery of new biological probes and drug leads. The core principle of DOS is to create collections of molecules with high scaffold diversity, moving beyond simple appendage diversity. researchgate.net The this compound scaffold is a promising starting point for DOS strategies due to its inherent functionality and potential for divergent reaction pathways.

A DOS approach utilizing this nicotinic acid could involve a "build/couple/pair" strategy. In the "build" phase, the this compound scaffold itself represents a key building block. In the "couple" phase, this scaffold can be coupled with a diverse set of reactants through its carboxylic acid functionality, for example, by forming a library of amides or esters. The "pair" phase would then involve intramolecular reactions that lead to the formation of various new heterocyclic ring systems, thereby generating scaffold diversity.

Although specific DOS libraries based on this compound are not explicitly detailed in the surveyed literature, the principles of DOS are highly applicable. Natural product scaffolds often serve as inspiration for the design of combinatorial libraries in DOS. researchgate.net The substituted pyridine motif is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.com This makes the this compound scaffold a desirable starting point for a DOS campaign. The goal would be to efficiently generate a collection of compounds with varied three-dimensional shapes and functional group displays, increasing the probability of identifying molecules with novel biological activities. nih.gov The synthesis of such libraries often relies on robust and high-yielding reactions, such as the amide bond formations and cyclization strategies discussed previously. justia.com

Future Research Directions in 6 Isopropoxy 2 Methylnicotinic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The industrial production of specialty chemicals is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. mdpi.comsustainablechemistrycatalyst.org Future research into the synthesis of 6-Isopropoxy-2-methylnicotinic acid should focus on developing routes that are not only efficient in terms of yield but also environmentally benign.

Traditional methods for the synthesis of nicotinic acid derivatives often involve multi-step processes with harsh reagents and significant waste generation. google.com For instance, the oxidation of substituted pyridines can require strong oxidizing agents and produce undesirable byproducts. google.com A key future direction will be the exploration of catalytic methods that minimize waste and improve atom economy. This could involve the use of novel catalysts for the selective oxidation or coupling reactions required to construct the substituted pyridine (B92270) ring.

Furthermore, the principles of green chemistry encourage the use of safer solvents and the reduction of derivatization steps. mdpi.comresearchgate.net Research could focus on one-pot syntheses or flow chemistry processes, which can offer better control over reaction parameters and reduce the environmental footprint. mdpi.com The use of alternative energy sources, such as microwave irradiation, has also been shown to accelerate reaction times and improve yields in the synthesis of heterocyclic compounds. mdpi.com

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Nicotinic Acid Derivatives

ParameterConventional SynthesisPotential Green Synthesis
Reagents Stoichiometric strong oxidants (e.g., KMnO4)Catalytic oxidation, biocatalysis
Solvents Halogenated organic solventsWater, supercritical CO2, ionic liquids
Energy Conventional heatingMicrowave, ultrasound, flow chemistry
Waste High E-factor (Environmental Factor)Low E-factor, recyclable catalysts
Atom Economy LowerHigher

Application of Advanced Analytical Techniques for In-situ Reaction Monitoring

To optimize synthetic routes and ensure product quality, the implementation of Process Analytical Technology (PAT) is a crucial future direction. PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time. researchgate.net For the synthesis of this compound, this would allow for a deeper understanding of reaction kinetics, impurity formation, and crystallization processes.

Advanced analytical techniques such as Near-Infrared (NIR) and Raman spectroscopy are well-suited for in-situ monitoring as they are non-destructive and can provide rapid information about the chemical composition of a reaction mixture. researchgate.net High-Performance Liquid Chromatography (HPLC) can also be adapted for on-line analysis to track the consumption of reactants and the formation of products and byproducts with high specificity. researchgate.net

The data generated from these techniques can be used to build predictive models that enable better control over the manufacturing process, leading to improved consistency and quality of the final product. This data-driven approach is a significant step forward from traditional batch-end testing.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis and materials discovery. ijisae.orgnih.govmdpi.com For this compound, AI can be a powerful tool in both designing synthetic routes and predicting the properties of its derivatives.

Computer-aided synthesis planning (CASP) programs, enhanced with ML algorithms, can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways. mdpi.comnih.gov These tools can help chemists to identify the most promising strategies for the synthesis of this compound, potentially reducing the amount of time and resources spent on empirical optimization.

Furthermore, ML models can be trained to predict various properties of molecules, such as their solubility, reactivity, and potential biological activity, based on their chemical structure. ijisae.orgnih.gov This predictive power can guide the design of new derivatives of this compound with desired characteristics for specific applications. The use of deep learning and neural networks is particularly promising for capturing the complex relationships between molecular structure and function. ijisae.orgnih.gov

Table 2: Potential Applications of AI/ML in the Study of this compound

Application AreaAI/ML ToolPotential Outcome
Synthetic Route Design Retrosynthesis Prediction AlgorithmsIdentification of novel and efficient synthetic pathways.
Property Prediction Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) ModelsPrediction of physicochemical and biological properties of derivatives.
Process Optimization Machine Learning-based Process ControlReal-time optimization of reaction conditions for improved yield and purity.

Exploration of Novel Derivatizations for Materials Science or Catalysis Applications

The functional groups present in this compound—the carboxylic acid, the pyridine nitrogen, and the aromatic ring—offer multiple sites for derivatization. Future research should explore the synthesis of novel derivatives and investigate their potential applications in materials science and catalysis.

In materials science, nicotinic acid derivatives can be incorporated into metal-organic frameworks (MOFs) or coordination polymers. The isopropoxy and methyl groups on the pyridine ring can influence the resulting structure and properties of these materials, such as their porosity and thermal stability. These materials could have applications in gas storage, separation, or sensing.

In the field of catalysis, derivatives of this compound could serve as ligands for transition metal catalysts. The electronic and steric properties of the pyridine ring can be fine-tuned through derivatization to influence the activity and selectivity of the catalyst in various organic transformations. The synthesis of novel acylhydrazone derivatives of nicotinic acid has also shown promise for applications in medicinal chemistry, suggesting another avenue for exploration. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 6-isopropoxy-2-methylnicotinic acid, and how are intermediates characterized?

  • Methodology : Synthesis typically involves nucleophilic substitution at the pyridine ring, using isopropanol or its derivatives under alkaline conditions. For example, halogenated precursors (e.g., 5-chloro-6-isopropoxynicotinic acid) are reacted with isopropoxide ions. Purification is achieved via recrystallization or column chromatography.
  • Characterization : Key techniques include 1^1H/13^13C NMR (to confirm substitution patterns), HPLC for purity (>95%), and mass spectrometry for molecular weight validation. Structural data (e.g., InChI keys, SMILES) are cross-referenced with PubChem entries .

Q. How is the purity of this compound validated in experimental settings?

  • Analytical Workflow :

Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using acetonitrile/water gradients.

Spectroscopy : FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}).

Thermal Analysis : Differential Scanning Calorimetry (DSC) to verify melting point consistency (e.g., 270–290°C for analogs) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation : Use fume hoods for synthesis, nitrile gloves, and safety goggles. Avoid inhalation via proper ventilation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for storage (dry, 2–8°C) and incompatibilities (strong oxidizers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

  • Experimental Design :

  • DOE (Design of Experiments) : Vary catalysts (e.g., NaH vs. K2_2CO3_3), solvents (DMF vs. THF), and temperature (80–120°C).
  • Kinetic Analysis : Monitor reaction progress via TLC or in-situ NMR. For example, higher yields (>80%) are observed with NaH in DMF at 100°C due to enhanced nucleophilicity .
    • Data Interpretation : Use ANOVA to identify significant variables. Conflicting results (e.g., solvent polarity effects) may arise from competing side reactions, requiring LC-MS to detect byproducts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) may stem from assay conditions (pH, buffer composition) or impurity profiles.
  • Validation Steps :

Orthogonal Assays : Compare results from fluorescence-based and radiometric assays.

Batch Analysis : Re-test synthesized batches with LC-HRMS to rule out contaminants.

Statistical Rigor : Apply Grubbs’ test to identify outliers and ensure n ≥ 3 replicates .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Tools : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to map electrostatic potentials and identify nucleophilic/electrophilic sites.
  • Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by analyzing frontier molecular orbitals (HOMO/LUMO). Validate with experimental 19^19F NMR shifts for fluorinated analogs .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • Stability Studies :

Forced Degradation : Expose to 0.1M HCl/NaOH (25°C, 24h) and analyze degradation products via UPLC-QTOF.

Thermal Stress : Heat at 40–60°C for 1 week; monitor decomposition via TGA/DSC.

  • Outcome : Degradation pathways (e.g., hydrolysis of the isopropoxy group) inform formulation strategies for biological testing .

Methodological Guidelines

  • Data Reproducibility : Document all synthetic steps, including solvent grades and equipment calibration, per the Beilstein Journal’s experimental guidelines .
  • Ethical Compliance : Adhere to institutional chemical hygiene plans for waste disposal and PPE usage, especially for advanced courses (e.g., lab courses numbered above 698) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.